2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropan-2-yl]oxyethoxy]propoxy]propoxy]propanoyl fluoride
Overview
Description
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropan-2-yl]oxyethoxy]propoxy]propoxy]propanoyl fluoride is a highly fluorinated organic compound. This compound is characterized by its extensive fluorination, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropan-2-yl]oxyethoxy]propoxy]propoxy]propanoyl fluoride involves multiple steps of fluorination and etherification. The process typically starts with a suitable hydrocarbon backbone, which undergoes successive fluorination reactions using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride. The intermediate products are then subjected to etherification reactions to introduce the necessary ether linkages .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropan-2-yl]oxyethoxy]propoxy]propoxy]propanoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated hydrocarbons .
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropan-2-yl]oxyethoxy]propoxy]propoxy]propanoyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its unique properties.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants
Mechanism of Action
The mechanism by which 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropan-2-yl]oxyethoxy]propoxy]propoxy]propanoyl fluoride exerts its effects is primarily through its high electronegativity and strong carbon-fluorine bonds. These properties enable the compound to interact with various molecular targets, including enzymes and receptors, altering their activity and function. The pathways involved often include inhibition of enzymatic activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated compound used as a solvent and in the production of pharmaceuticals.
Hexafluoropropene oxide trimer: Used in the synthesis of fluorinated materials.
Uniqueness
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropan-2-yl]oxyethoxy]propoxy]propoxy]propanoyl fluoride stands out due to its extensive fluorination, which imparts exceptional chemical stability, resistance to degradation, and unique reactivity. These properties make it particularly valuable in applications requiring high-performance materials and specialized chemical reactions .
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropan-2-yl]oxyethoxy]propoxy]propoxy]propanoyl fluoride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17F32O7/c18-1(50)3(20,8(25,26)27)52-13(40,41)5(22,10(31,32)33)54-15(44,45)7(24,12(37,38)39)56-17(48,49)16(46,47)55-6(23,11(34,35)36)14(42,43)53-4(21,2(19)51)9(28,29)30 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDDXXAFOATVOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(OC(C(OC(C(=O)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17F32O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
924.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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